Cas no 565-81-1 (3-amino-2-hydroxybutanoic acid)

3-Amino-2-hydroxybutanoic acid is a chiral β-hydroxy-α-amino acid derivative with potential applications in pharmaceutical synthesis and biochemical research. Its structure features both amino and hydroxyl functional groups, making it a versatile intermediate for the preparation of peptidomimetics, enzyme inhibitors, and other bioactive compounds. The compound's stereochemistry is of particular interest, as it can influence the activity and selectivity of derived molecules. It is commonly utilized in asymmetric synthesis and medicinal chemistry due to its ability to introduce stereocenters and modify molecular properties. High-purity grades are available for research purposes, ensuring reproducibility in experimental workflows. Proper handling and storage are recommended to maintain stability.
3-amino-2-hydroxybutanoic acid structure
565-81-1 structure
Product Name:3-amino-2-hydroxybutanoic acid
CAS No:565-81-1
MF:C4H9NO3
MW:119.119161367416
CID:348472
PubChem ID:10558608
Update Time:2025-06-09

3-amino-2-hydroxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 3-amino-2-hydroxy-
    • 2-Hydroxy-3-aminobutanoic acid
    • 3-amino-2-hydroxybutanoic acid
    • SCHEMBL1824591
    • DTXSID40441635
    • 565-81-1
    • AKOS015382226
    • 2-hydroxy-3-aminobutyric acid
    • EN300-173130
    • Inchi: 1S/C4H9NO3/c1-2(5)3(6)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)
    • InChI Key: QTRAXZHIRXYYPP-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)C(C)N

Computed Properties

  • Exact Mass: 119.05827
  • Monoisotopic Mass: 119.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 93.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.6
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • PSA: 83.55

3-amino-2-hydroxybutanoic acid Pricemore >>

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3-amino-2-hydroxybutanoic acid Related Literature

Additional information on 3-amino-2-hydroxybutanoic acid

Comprehensive Overview of 3-amino-2-hydroxybutanoic acid (CAS No. 565-81-1): Properties, Applications, and Research Insights

3-amino-2-hydroxybutanoic acid (CAS No. 565-81-1), also known as β-amino-α-hydroxybutyric acid, is a chiral non-proteinogenic amino acid with significant biochemical relevance. This compound features both amino and hydroxy functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular formula, C4H9NO3, and unique stereochemistry have attracted attention in peptide modification, enzyme inhibition studies, and metabolic pathway analysis.

Recent trends in biocatalysis and green chemistry have amplified interest in 3-amino-2-hydroxybutanoic acid. Researchers are exploring its role in sustainable synthesis of bioactive molecules, aligning with the global push for eco-friendly pharmaceuticals. The compound's ability to form hydrogen bonds and chelate metal ions has also spurred investigations into its potential for nutraceutical formulations and cosmetic stabilizers.

From a structural perspective, the presence of both α-hydroxy and β-amino moieties in 565-81-1 enables diverse stereoselective reactions. This characteristic is particularly valuable in asymmetric synthesis, where it serves as a building block for chiral auxiliaries and pharmacophores. Computational chemistry studies highlight its conformational flexibility, which contributes to its molecular recognition properties in enzyme-substrate interactions.

The analytical characterization of 3-amino-2-hydroxybutanoic acid typically involves HPLC-MS, NMR spectroscopy, and X-ray crystallography. These techniques confirm its optical purity and crystalline structure, critical parameters for pharmaceutical grade applications. Emerging machine learning approaches are now being applied to predict its solubility parameters and polymorphic forms, addressing common formulation challenges.

In biomedical research, derivatives of CAS 565-81-1 show promise in glycobiology studies due to their structural similarity to sialic acid precursors. This connection has led to investigations into cell signaling modulation and immune response regulation. Furthermore, its metal-chelating capacity is being examined for potential applications in nutrient delivery systems and antioxidant formulations.

The commercial availability of 3-amino-2-hydroxybutanoic acid in various enantiomeric ratios meets the growing demand from contract research organizations and academic laboratories. Quality control protocols emphasize residual solvent analysis and heavy metal screening, ensuring compliance with ICH guidelines for pharmaceutical intermediates. Current market analysis indicates rising procurement for high-throughput screening platforms and combinatorial chemistry applications.

Environmental considerations surrounding 565-81-1 include its biodegradation pathways and ecotoxicity profile. Recent life cycle assessment studies focus on optimizing its industrial-scale production through biocatalytic routes, reducing the reliance on petrochemical derivatives. This aligns with the circular economy principles gaining traction in fine chemical manufacturing.

Future research directions for 3-amino-2-hydroxybutanoic acid may explore its incorporation into supramolecular architectures and biodegradable polymers. The compound's hydrogen-bonding network potential makes it interesting for molecular imprinting technologies and smart material development. Additionally, its stereochemical complexity continues to challenge and inspire innovations in asymmetric catalysis methodologies.

For researchers seeking structure-activity relationships or retrosynthetic analysis of β-amino-α-hydroxy acids, CAS 565-81-1 serves as an important reference compound. Its protolytic properties and zwitterionic nature in aqueous solutions provide valuable insights for physicochemical profiling of similar bifunctional amino acids. The compound's thermal stability data also supports its evaluation in hot-melt extrusion processes for drug delivery systems.

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